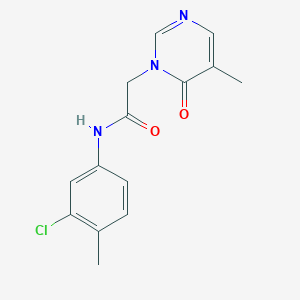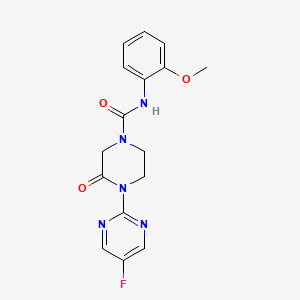
4-(5-Fluoropyrimidin-2-yl)-N-(2-methoxyphenyl)-3-oxopiperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Fluoropyrimidin-2-yl)-N-(2-methoxyphenyl)-3-oxopiperazine-1-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as FPMP or 5-Fluoro-2'-deoxyuridine-5'-monophosphate. FPMP is a derivative of 5-fluorouracil, which is a chemotherapeutic agent commonly used to treat cancer. However, FPMP is not used as a drug and is only used for research purposes.
Mecanismo De Acción
FPMP is a competitive inhibitor of TS, which means that it binds to the active site of TS and prevents the binding of its natural substrate, deoxyuridine monophosphate (dUMP). The inhibition of TS by FPMP leads to the depletion of thymidine triphosphate (dTTP), which is an essential building block for DNA synthesis. The depletion of dTTP leads to DNA damage and cell death.
Biochemical and Physiological Effects:
FPMP has been shown to have potent antitumor activity in vitro and in vivo. FPMP has been shown to inhibit the growth of a wide range of cancer cell lines, including colon, breast, and lung cancer. FPMP has also been shown to have synergistic effects when combined with other chemotherapeutic agents such as 5-fluorouracil and cisplatin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using FPMP in lab experiments is its specificity towards TS. FPMP is a potent inhibitor of TS and does not affect other enzymes involved in DNA synthesis. This specificity allows researchers to study the role of TS in cancer cells without interfering with other cellular processes. However, one limitation of using FPMP is its toxicity towards normal cells. FPMP can cause DNA damage and cell death in normal cells, which limits its use in vivo.
Direcciones Futuras
There are several future directions for the use of FPMP in scientific research. One direction is the development of new TS inhibitors for cancer therapy. FPMP has been used as a starting point for the development of new TS inhibitors with improved potency and selectivity. Another direction is the investigation of the role of TS in other cellular processes such as DNA repair and cell cycle regulation. FPMP can be used as a tool to study the interaction between TS and other proteins involved in these processes. Finally, FPMP can be used to study the mechanism of action of other chemotherapeutic agents that target TS. FPMP can be used to investigate the synergistic effects of these agents and to identify new combination therapies for cancer treatment.
Métodos De Síntesis
The synthesis of FPMP involves the reaction between 5-fluorouracil and 2-methoxyphenylpiperazine-1-carboxylic acid. The reaction takes place in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction yields FPMP as a white solid, which can be purified by recrystallization.
Aplicaciones Científicas De Investigación
FPMP has been used in scientific research as a tool to study the mechanism of action of thymidylate synthase (TS), which is an enzyme involved in DNA synthesis. FPMP is a potent inhibitor of TS and is used to study the interaction between TS and its substrates. FPMP has also been used in studies to investigate the role of TS in cancer cells and to identify new TS inhibitors for cancer therapy.
Propiedades
IUPAC Name |
4-(5-fluoropyrimidin-2-yl)-N-(2-methoxyphenyl)-3-oxopiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN5O3/c1-25-13-5-3-2-4-12(13)20-16(24)21-6-7-22(14(23)10-21)15-18-8-11(17)9-19-15/h2-5,8-9H,6-7,10H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSAPDWNSLGNGPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CCN(C(=O)C2)C3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Fluoropyrimidin-2-yl)-N-(2-methoxyphenyl)-3-oxopiperazine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[(E)-2-[3-(4-tert-butylphenoxy)phenyl]ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2909773.png)
![N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B2909774.png)
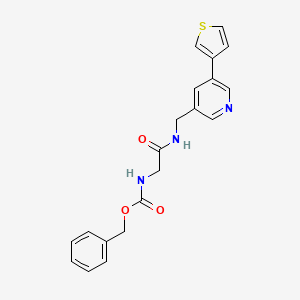
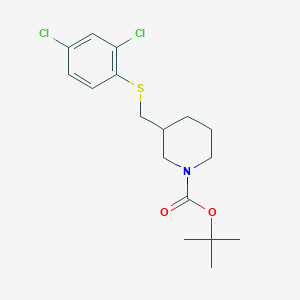
![N-(2,3-dimethylphenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2909778.png)
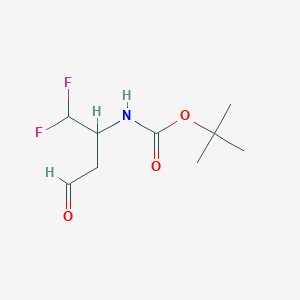
![2-Chloro-1-[(1R,2R)-2-propylcyclopropyl]ethanone](/img/structure/B2909783.png)

![3-[(3-acetylphenyl)amino]-6-tert-butyl-1,2,4-triazin-5(4H)-one](/img/structure/B2909785.png)
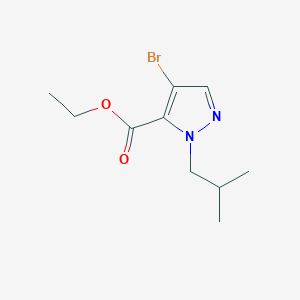
![3-methoxy-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2909787.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(4-iodophenyl)acetamide](/img/structure/B2909789.png)
![3-{[2-(3,4-dimethylphenyl)-1-methyl-2-oxoethyl]thio}-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2909790.png)
